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Compound of Interest

Compound Name:
1-(3-Amino-4-

methylphenyl)ethanone

Cat. No.: B099372 Get Quote

Technical Guide: 1-(3-Amino-4-
methylphenyl)ethanone
CAS Number: 39433-39-1 (Note: See Section 1.1 for clarification on CAS Number assignment)

Introduction
1-(3-Amino-4-methylphenyl)ethanone, also known as 3'-amino-4'-methylacetophenone, is an

aromatic ketone with potential applications in pharmaceutical and chemical synthesis. Its

structure, featuring an acetyl group, a primary amine, and a methyl group on the phenyl ring,

makes it a versatile intermediate for the synthesis of more complex molecules. This technical

guide provides a comprehensive overview of its chemical properties, plausible synthetic routes,

and potential biological significance for researchers, scientists, and drug development

professionals.

Clarification on CAS Number
There is a notable discrepancy in the assignment of the CAS Registry Number for 1-(3-Amino-
4-methylphenyl)ethanone in various chemical databases and supplier catalogs. While the

CAS number 39433-39-1 is the subject of this guide, it is important to note that the CAS

number 17071-24-8 is more consistently associated with this specific chemical structure by

major suppliers such as Sigma-Aldrich.[1] The structural isomer, 1-(4-Amino-3-
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methylphenyl)ethanone, is assigned the CAS number 43230-11-1.[2] Researchers are advised

to verify the identity of the compound and its associated CAS number from their supplier.

Physicochemical Properties
A summary of the available and computed physicochemical properties for 1-(3-Amino-4-
methylphenyl)ethanone is presented in the table below.

Property Value Source

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol [2]

Appearance Solid (form) [1]

SMILES String O=C(C)C1=CC(N)=C(C)C=C1 [1]

InChI

1S/C9H11NO/c1-6-3-4-

8(7(2)11)5-9(6)10/h3-

5H,10H2,1-2H3

[1]

InChI Key
MCQYTLIHRDCHHT-

UHFFFAOYSA-N
[1]

XLogP3 0.9 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
2 [2]

Rotatable Bond Count 1 [2]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 1-(3-Amino-4-
methylphenyl)ethanone are not readily available in the literature, its structure suggests two

primary synthetic strategies: Friedel-Crafts acylation of a substituted aniline or the reduction of

a corresponding nitro compound. Below are exemplary protocols for these general methods,

which can be adapted for the synthesis of the target compound.
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Synthesis via Friedel-Crafts Acylation of 2-Methylaniline
(o-Toluidine)
The Friedel-Crafts acylation is a classic method for forming aryl ketones.[3][4] However, the

amino group of the starting material, 2-methylaniline, is a strong activating group and can

coordinate with the Lewis acid catalyst, complicating the reaction. Therefore, the amino group

must first be protected, for example, by acetylation to form an amide.

Workflow for Synthesis via Friedel-Crafts Acylation:

Step 1: Protection Step 2: Friedel-Crafts Acylation Step 3: Deprotection

2-Methylaniline Acetylation
(e.g., Acetic Anhydride) N-(2-methylphenyl)acetamide Friedel-Crafts Acylation

(e.g., Acetyl Chloride, AlCl3) N-(2-methyl-5-acetylphenyl)acetamide Hydrolysis
(e.g., aq. HCl) 1-(3-Amino-4-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-Amino-4-methylphenyl)ethanone via Friedel-Crafts

acylation.

Exemplary Protocol (Adapted from general Friedel-Crafts procedures):[5][6][7]

Protection of the Amino Group: To a stirred solution of 2-methylaniline in a suitable solvent

(e.g., dichloromethane), slowly add acetic anhydride at 0 °C. Allow the reaction to warm to

room temperature and stir until completion (monitored by TLC). Quench the reaction with

water and extract the product, N-(2-methylphenyl)acetamide.

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in

dichloromethane. Cool the suspension to 0 °C and slowly add acetyl chloride. Then, add the

protected aniline derivative from the previous step dropwise, maintaining the temperature

below 5 °C. After the addition, allow the reaction to proceed at room temperature until the

starting material is consumed.

Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and

concentrated hydrochloric acid. This will both quench the reaction and hydrolyze the amide
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protecting group. Basify the aqueous solution with a suitable base (e.g., NaOH) and extract

the product, 1-(3-Amino-4-methylphenyl)ethanone, with an organic solvent.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Synthesis via Reduction of 3-Nitro-4-
methylacetophenone
This is often a more reliable method for the synthesis of amino-substituted acetophenones. The

starting material, 3-nitro-4-methylacetophenone, can be synthesized by the nitration of 4-

methylacetophenone.

Workflow for Synthesis via Nitro Reduction:

Step 1: Nitration Step 2: Reduction

4-Methylacetophenone Nitration
(e.g., HNO3/H2SO4) 3-Nitro-4-methylacetophenone Nitro Group Reduction

(e.g., Sn/HCl or Catalytic Hydrogenation) 1-(3-Amino-4-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(3-Amino-4-methylphenyl)ethanone via nitro reduction.

Exemplary Protocol (Adapted from general nitro reduction procedures):[8][9][10][11]

Nitration of 4-Methylacetophenone: Slowly add 4-methylacetophenone to a cooled (0-5 °C)

mixture of concentrated nitric acid and sulfuric acid.[12] Maintain the temperature and stir

until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto

ice and filter the precipitated 3-nitro-4-methylacetophenone.

Reduction of the Nitro Group:

Using Sn/HCl: To a flask containing 3-nitro-4-methylacetophenone and granulated tin,

slowly add concentrated hydrochloric acid.[10] The reaction is exothermic and may require

cooling. Heat the mixture to reflux for several hours until the starting material is consumed.
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Cool the reaction, make it basic with NaOH solution, and extract the product with an

organic solvent.

Using Catalytic Hydrogenation: Dissolve 3-nitro-4-methylacetophenone in a suitable

solvent (e.g., ethanol or ethyl acetate) and add a catalyst such as palladium on carbon

(Pd/C).[10] Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate

the solvent to obtain the product.

Purification: The crude 1-(3-Amino-4-methylphenyl)ethanone can be purified by column

chromatography or recrystallization.

Characterization Data
While a comprehensive set of spectral data for 1-(3-Amino-4-methylphenyl)ethanone is not

readily available in public databases, the following table summarizes the expected and

reported data for this and closely related compounds.
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Technique Expected/Reported Data

¹H NMR

Expected signals for aromatic protons, an acetyl

methyl singlet, a methyl singlet, and a broad

singlet for the amino protons. The aromatic

region would show a characteristic splitting

pattern for a 1,2,4-trisubstituted benzene ring. A

¹H NMR spectrum for the isomeric 3'-

Aminoacetophenone is available on PubChem.

[13]

¹³C NMR

Expected signals for the carbonyl carbon,

aromatic carbons (with and without attached

protons), and two methyl carbons. A complete

¹H and ¹³C NMR data assignment for some

naphthopyranones is available, which could

serve as a reference for similar aromatic

systems.[14]

IR Spectroscopy

Expected characteristic peaks for N-H stretching

of the primary amine, C=O stretching of the

ketone, and C-H and C=C stretching of the

aromatic ring. The NIST WebBook has an IR

spectrum for 4-methylacetophenone.[15]

Mass Spectrometry

Expected molecular ion peak corresponding to

the molecular weight (149.19 g/mol ). The NIST

WebBook has a mass spectrum for 4-

methylacetophenone.[8][16]

Biological and Pharmacological Significance
There is limited specific biological data available for 1-(3-Amino-4-methylphenyl)ethanone.

However, the aminoacetophenone scaffold is present in numerous biologically active

compounds, suggesting that this molecule could serve as a valuable building block in drug

discovery.
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Anticancer and Antimicrobial Activities: Aminoacetophenone derivatives have shown

promising anticancer and antimicrobial activities.[17] For example, Schiff bases derived from

4-aminoacetophenone have been investigated for their anticancer potential against

melanoma cells.[17] Other studies have reported the synthesis of heterocyclic compounds

from 4-aminoacetophenone with significant antibacterial activity.[18]

Enzyme Inhibition: The aminoacetophenone structure is a key component of some enzyme

inhibitors.[19]

Intermediate in Pharmaceutical Synthesis: This compound is considered a key intermediate

in the synthesis of various pharmaceuticals, particularly those targeting neurological

disorders.[19] For instance, 1-(3-Amino-2-hydroxyphenyl)ethanone is a crucial intermediate

in the synthesis of the leukotriene receptor antagonist, ranlukast.[20]

General Bioactivity of Acetophenones: Acetophenone derivatives, in general, are known to

possess a wide range of pharmacological properties, including use in hypnotic-sedative

agents, calcimimetics, and antifungal agents.[21]

Conceptual Workflow for Drug Discovery:
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1-(3-Amino-4-methylphenyl)ethanone

Synthesis of Derivative Library
(e.g., amidation, Schiff base formation)

High-Throughput Screening
(e.g., target-based assays, cell-based assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship studies)

Preclinical Studies
(in vitro and in vivo)

Drug Candidate

Click to download full resolution via product page

Caption: A conceptual workflow for the utilization of 1-(3-Amino-4-methylphenyl)ethanone in

a drug discovery program.

Safety Information
Based on available supplier data, 1-(3-Amino-4-methylphenyl)ethanone should be handled

with care.
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Hazard Information Details Source

GHS Pictogram GHS07 (Exclamation Mark) [1]

Signal Word Warning [1]

Hazard Statement H302: Harmful if swallowed [1]

Precautionary Statements
P264, P270, P301 + P312,

P501
[1]

Hazard Classification Acute Toxicity 4, Oral [1]

Storage Class 11: Combustible Solids [1]

Conclusion
1-(3-Amino-4-methylphenyl)ethanone is a chemical intermediate with potential for use in the

synthesis of novel compounds in the pharmaceutical and chemical industries. While there is a

significant lack of specific data for this compound, particularly concerning its biological activity

and detailed synthetic protocols, its structural similarity to other biologically active

aminoacetophenones suggests it is a compound of interest for further research. This guide

provides a foundation for researchers by outlining plausible synthetic routes, presenting

available physicochemical data, and discussing potential areas of application based on related

compounds. It is crucial for researchers to address the ambiguity of its CAS number and to

perform thorough characterization of the synthesized or procured material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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